molecular formula C7H10N4O2 B1526043 N2,N4-Dimethyl-3-nitropyridine-2,4-diamine CAS No. 1042154-36-8

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Cat. No.: B1526043
CAS No.: 1042154-36-8
M. Wt: 182.18 g/mol
InChI Key: TZKULECVAKNAJY-UHFFFAOYSA-N
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Description

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a chemical compound with the molecular formula C7H10N4O2. It is characterized by a pyridine ring substituted with nitro and methyl groups at specific positions

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of N-oxide derivatives.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biology: The compound has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and antimicrobial activity.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases due to its ability to interact with biological targets.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

  • Antimicrobial Activity: It disrupts microbial cell walls and metabolic pathways.

Comparison with Similar Compounds

  • 3-Nitropyridine-2,4-diamine: Lacks the methyl groups present in N2,N4-Dimethyl-3-nitropyridine-2,4-diamine.

  • 2,4-Diaminopyridine: A simpler analog without the nitro group.

  • N-Methyl-3-nitropyridine-2,4-diamine: Contains only one methyl group.

Uniqueness: this compound is unique due to its dual methyl substitution, which enhances its stability and reactivity compared to its analogs.

Properties

IUPAC Name

2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKULECVAKNAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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